Bienvenue dans la boutique en ligne BenchChem!

(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride

Stereochemistry Chiral Building Block Medicinal Chemistry

(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride (CAS 2866254-38-6) is a chiral, cis-configured pyrrolidine derivative bearing two stereogenic centers (C3 and C5) and a sterically demanding tertiary alcohol (2-hydroxypropan-2-yl) substituent. The compound exists as the hydrochloride salt, enhancing aqueous solubility and handling characteristics for both synthetic and biological applications.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 2866254-38-6
Cat. No. B6609784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride
CAS2866254-38-6
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCC(C)(C1CC(CN1)O)O.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-7(2,10)6-3-5(9)4-8-6;/h5-6,8-10H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
InChIKeyXECJIATUVKSPRY-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol HCl (CAS 2866254-38-6) — Procurement-Ready Chiral Pyrrolidine Building Block


(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride (CAS 2866254-38-6) is a chiral, cis-configured pyrrolidine derivative bearing two stereogenic centers (C3 and C5) and a sterically demanding tertiary alcohol (2-hydroxypropan-2-yl) substituent [1]. The compound exists as the hydrochloride salt, enhancing aqueous solubility and handling characteristics for both synthetic and biological applications [2]. As a member of the 3-hydroxypyrrolidine class, this compound participates in the rich hydrogen-bond donor/acceptor network typical of these scaffolds (3 HBD, 3 HBA, TPSA 52 Ų), yet its distinct 3S,5S stereochemistry and bulky C5 substituent create a unique steric and electronic profile not shared by simpler analogs such as (S)-3-hydroxypyrrolidine or 3-pyrrolidinol hydrochloride [1].

Why Generic 3-Hydroxypyrrolidines Cannot Substitute for (3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol HCl in Stereo-Defined Applications


The pyrrolidine scaffold supports diverse biological activities, but stereochemistry and substitution pattern are decisive for target binding [1]. Generic 3-hydroxypyrrolidines — such as racemic 3-pyrrolidinol (CAS 40499-83-0) or its single-enantiomer (R)- or (S)-forms — lack both the defined (3S,5S) cis-relationship and the bulky C5 tertiary alcohol that jointly govern the conformational rigidity and hydrogen-bonding geometry of this molecule [2][3]. In medicinal chemistry campaigns targeting enzymes like prolyl hydroxylases or RORγt, altered stereochemistry at C3/C5 or deletion of the C5 substituent has been shown to drastically shift selectivity, potency, and pharmacokinetic profiles [3][4]. Simple N-Boc or N-benzyl-protected 3-hydroxypyrrolidines therefore represent fundamentally different chemical starting points with divergent biological outcomes, making direct substitution scientifically indefensible without de novo SAR validation [1][4].

Head-to-Head and Cross-Study Quantitative Differentiation of (3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol HCl Versus In-Class Analogs


Stereochemical Precision: (3S,5S) cis-Configuration vs. (S)- or (R)-3-Hydroxypyrrolidine Monofunctional Scaffolds

The (3S,5S) absolute configuration of both C3 and C5 stereocenters establishes a defined cis-relationship between the two hydroxyl-bearing substituents. In contrast, commercially prevalent building blocks such as (S)-3-hydroxypyrrolidine (CAS 100243-39-8) and (R)-3-hydroxypyrrolidine (CAS 2799-21-5) contain only a single stereocenter and no C5 substituent, eliminating the possibility of exploiting C5-directed steric interactions or dual-hydrogen-bond pharmacophore orientations [1]. The (3S,5R) diastereomer (trans-configuration) is a distinct chemical entity catalogued under a different CAS registry in PubChem, demonstrating that the 3S,5S cis-isomer is not interchangeable with its 3S,5R trans counterpart for stereospecific applications [2].

Stereochemistry Chiral Building Block Medicinal Chemistry

Steric Bulk Differentiation: 2-Hydroxypropan-2-yl Substituent vs. Unsubstituted or Methyl-Substituted Pyrrolidine Analogs

The target compound carries a 2-hydroxypropan-2-yl (dimethylhydroxymethyl) group at C5, providing substantially greater steric bulk (computed molar refractivity contribution) than the unsubstituted pyrrolidine scaffold or methyl-substituted analogs such as (3S,5S)-5-methylpyrrolidin-3-ol hydrochloride [1][2]. This tertiary alcohol group simultaneously increases steric occupancy near the pyrrolidine ring and introduces an additional hydrogen-bond donor/acceptor site adjacent to C5, a feature absent in 5-unsubstituted or 5-methyl congeners [1]. Increased Fsp³ (fraction of sp³-hybridized carbons) of 1.0 for the target compound reflects full saturation, maximizing three-dimensional character relevant for fragment-based drug discovery [3].

Steric Effects Conformational Restriction Structure-Activity Relationship

Prolyl Hydroxylase Domain (OGFOD1) Inhibition: Cross-Study Comparable IC₅₀ Data vs. Reference Inhibitor

A structurally related pyrrolidine derivative (BindingDB ID BDBM50317547; CHEMBL4163812) was profiled for inhibition of recombinant human OGFOD1 (prolyl 3-hydroxylase), yielding an IC₅₀ of 2.10 × 10³ nM (2.1 μM) using 2-oxoglutarate (2OG) as substrate and Fe²⁺ as co-factor, incubated for 15 minutes [1]. In the same assay system, a reference non-pyrrolidine inhibitor (BDBM50431015; CHEMBL2338329) achieved an IC₅₀ of 1.00 × 10³ nM (1.0 μM), demonstrating that pyrrolidine-based scaffolds can engage this target within comparable potency ranges [1][2]. The (3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol scaffold provides the dual-hydroxyl architecture (C3–OH and C5–C(CH₃)₂OH) consistent with the bidentate metal-chelating pharmacophore common to 2OG-dependent dioxygenase inhibitors, though direct IC₅₀ values for CAS 2866254-38-6 against OGFOD1 have not been publicly reported [3].

Prolyl Hydroxylase OGFOD1 Enzyme Inhibition

Procurement Readiness: 95% Purity, Multi-Supplier Availability, and 2-Day Lead Time via Enamine US vs. Custom Synthesis Timelines

The target compound is stocked by Enamine (US and Ltd.), with verified 95% purity across 100 mg to 2.5 g pack sizes, and a 2-day lead time for US shipments [1]. Pricing scales non-linearly: 100 mg at $336.00 ($3.36/mg), 500 mg at $758.00 ($1.52/mg), and 1 g at $971.00 ($0.97/mg), representing a 71% unit cost reduction from the smallest to the gram scale [1]. In contrast, custom synthesis of stereodefined (3S,5S)-pyrrolidine derivatives typically requires 4–8 weeks lead time with significant upfront route development costs [2]. The compound is listed under multiple catalog identifiers (EN300-39853031, BB4LS-EN300-39853031, BD02797311, BL28253, TX027Y1T, Y3231115, ZXC358605), confirming broad inventory coverage across suppliers [1].

Procurement Supply Chain Building Block

Procurement-Driven Application Scenarios for (3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol HCl Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Targeting 2-Oxoglutarate-Dependent Dioxygenases (OGFOD1, PHD2)

The (3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol scaffold presents a conformationally restrained 3,5-diol motif capable of bidentate metal coordination within the Fe²⁺-containing active sites of 2OG-dependent dioxygenases [1]. Class-level evidence confirms that pyrrolidine-based inhibitors achieve low-micromolar IC₅₀ values (2.1 μM) against OGFOD1 in the same assay format where optimized non-pyrrolidine leads reach 1.0 μM [1][2]. The tertiary alcohol at C5 provides an additional vector for hydrophobic pocket engagement or hydrogen bonding not available from simpler 3-hydroxypyrrolidine fragments, offering a differentiated starting point for fragment growth and selectivity engineering [3].

Stereoselective Synthesis of RORγt Inverse Agonist Lead Series

RORγt inverse agonists incorporating pyrrolidine scaffolds have demonstrated picomolar to nanomolar potency in biochemical and cellular assays [1]. The rigid (3S,5S) cis-geometry of this building block enforces a specific spatial presentation of substituents that can be exploited to mimic the conformational constraints observed in co-crystal structures of potent RORγt ligands bearing hexafluoro-2-hydroxypropan-2-yl phenyl moieties [2]. The compound is suitable for N-functionalization via reductive amination, amide coupling, or sulfonylation, enabling rapid library generation for RORγt inverse agonist SAR exploration without the need for de novo chiral pyrrolidine synthesis [3].

Chiral Scaffold for Prolyl Hydroxylase Inhibitor Optimization in Anemia and Ischemia Programs

HIF prolyl hydroxylase inhibitors represent a clinically validated class for anemia treatment [1]. The 3S,5S cis-diol architecture of CAS 2866254-38-6 mimics key structural features of the 2OG co-substrate that chelates the active-site iron in PHD enzymes [2]. Cross-study data from the BindingDB indicates that pyrrolidine-containing inhibitors can engage human OGFOD1 (a structurally related prolyl hydroxylase) with measurable potency, and the additional C5 tertiary alcohol may offer improved selectivity over PHD isoforms compared to 5-unsubstituted pyrrolidine scaffolds where off-target activity has been reported [2][3].

Rapid Hit-to-Lead Chemistry Enabled by Off-the-Shelf Procurement

With multi-supplier availability (Enamine US and Ltd.), 95% verified purity, and a 2-day lead time for US-bound orders at gram-scale pricing below $1/mg, this building block is immediately deployable for parallel synthesis and high-throughput chemistry workflows [1]. The total cost of procuring 1 g ($971) is typically lower than the labor and analytical costs associated with a single custom synthesis campaign requiring 4–8 weeks for a comparable stereodefined pyrrolidine, making it the economically rational choice for preliminary SAR exploration where multiple analogs are to be evaluated simultaneously [1][2].

Quote Request

Request a Quote for (3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.